![molecular formula C17H21N3O5 B13675023 tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13675023.png)
tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 7-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole compound. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has garnered interest due to its potential biological activities and applications in drug discovery .
Vorbereitungsmethoden
The synthesis of tert-Butyl 7-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves several key steps. One efficient method includes the following steps :
Dianion Alkylation: The starting material, ethyl 2-oxindoline-5-carboxylate, undergoes dianion alkylation.
Cyclization: The alkylated product is then cyclized to form the spirocyclic structure.
Demethylation: The resulting spirocyclic oxindole is demethylated to yield the target compound.
The overall yield of this synthesis is approximately 35% over eight steps, without the need for chromatographic purification .
Analyse Chemischer Reaktionen
tert-Butyl 7-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxindole derivatives.
Reduction: Reduction reactions can be performed using reagents like Raney Nickel to modify the nitro group.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group, to form various substituted derivatives.
Common reagents used in these reactions include tert-butyl hypochlorite, ethyl (methylthio) acetate, and triethylamine .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 7-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological receptors, making it a candidate for drug discovery.
Industry: The compound’s stability and reactivity make it useful in industrial chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 7-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the binding pockets of various receptors, potentially inhibiting or activating biological pathways. The nitro group plays a crucial role in its reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 7-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate can be compared with other spirocyclic oxindole compounds, such as:
1’-tert-Butoxycarbonyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid: Similar in structure but with different functional groups.
Spirotryprostatin A: Known for its microtubule assembly inhibition.
Spirotryprostatin B: Also inhibits microtubule assembly but has a different substitution pattern.
The uniqueness of tert-Butyl 7-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate lies in its specific nitro and tert-butyl groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C17H21N3O5 |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
tert-butyl 7-nitro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H21N3O5/c1-16(2,3)25-15(22)19-9-7-17(8-10-19)11-5-4-6-12(20(23)24)13(11)18-14(17)21/h4-6H,7-10H2,1-3H3,(H,18,21) |
InChI-Schlüssel |
PZYCGWCNTRHBME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C(=CC=C3)[N+](=O)[O-])NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



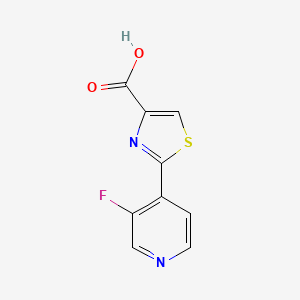

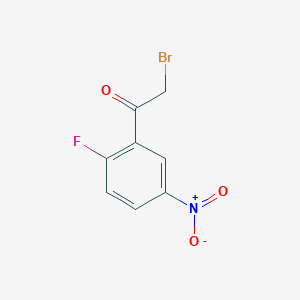

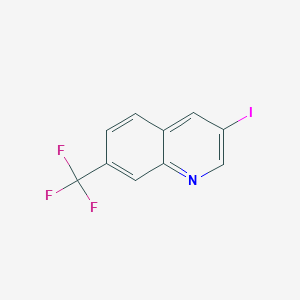
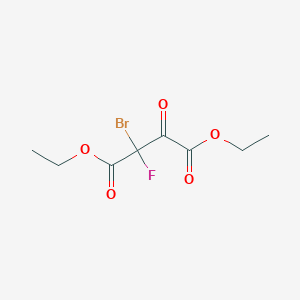
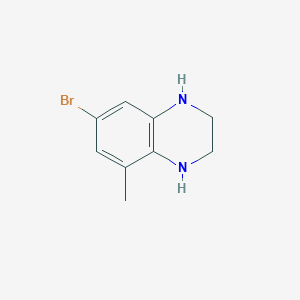
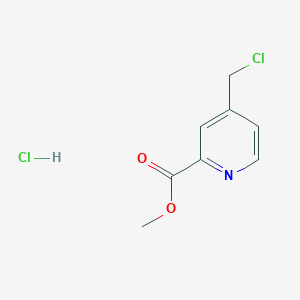
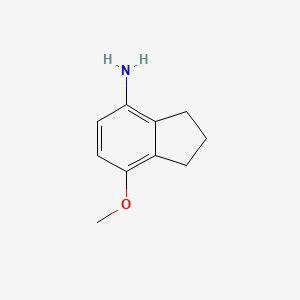
![2-Bromofuro[2,3-b]pyridine](/img/structure/B13675008.png)



